molecular formula C22H27NO B13739985 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane CAS No. 102585-82-0

9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane

Cat. No.: B13739985
CAS No.: 102585-82-0
M. Wt: 321.5 g/mol
InChI Key: MNXQDSVXDDQGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[331]nonane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane can be achieved through a multi-step process. One common method involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich reaction . This reaction is known for its efficiency and high yield, making it a preferred method for synthesizing azabicyclo compounds.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of azabicyclo compounds have been shown to modulate AMPA receptors, which are involved in glutamate-mediated excitatory signaling in the central nervous system . This modulation can lead to various pharmacological effects, including neuroprotection and antidepressant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate AMPA receptors sets it apart from other azabicyclo compounds, making it a promising candidate for further research and development.

Properties

CAS No.

102585-82-0

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

9-benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C22H27NO/c1-17-10-12-21(13-11-17)24-22-14-19-8-5-9-20(15-22)23(19)16-18-6-3-2-4-7-18/h2-4,6-7,10-13,19-20,22H,5,8-9,14-16H2,1H3

InChI Key

MNXQDSVXDDQGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CC3CCCC(C2)N3CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.